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For Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of pharmaceutical development and materials science, a comprehensive

understanding of the physical and chemical properties of a compound is paramount. This guide

provides an in-depth technical overview of 3-(4-Aminophenoxy)propanamide, with a core

focus on the determination of its melting point and the characterization of its physical state.

While an experimentally determined melting point for this specific compound is not readily

available in public domain literature, this guide furnishes drug development professionals with

the requisite protocols and theoretical grounding to ascertain these critical parameters. The

methodologies outlined herein are designed to ensure scientific rigor and data integrity, forming

a foundational component of any robust research and development program.

Compound Identification and Properties
1.1. Chemical Identity
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Chemical Name: 3-(4-Aminophenoxy)propanamide

CAS Number: 121489-79-0[1][2]

Molecular Formula: C₉H₁₂N₂O₂[1][2]

Molecular Weight: 180.2 g/mol [1]

1.2. Structural Representation

Caption: 2D Structure of 3-(4-Aminophenoxy)propanamide.

1.3. Predicted Physicochemical Data

While experimental data is sparse, computational models provide estimated values for key

properties. It is crucial to underscore that these are predictions and must be verified

experimentally.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Physical State Characterization
The physical state of a powdered active pharmaceutical ingredient (API) or intermediate is not

a singular property but a constellation of characteristics that influence its behavior from

manufacturing to dissolution.[3][4] A comprehensive characterization is therefore essential.

2.1. Rationale for Characterization
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Understanding the powder properties of 3-(4-Aminophenoxy)propanamide is critical for:

Processability: Predicting how the powder will behave in manufacturing processes such as

blending, granulation, and tableting.

Stability: Assessing the physical and chemical stability of the compound under various

storage conditions.

Bioavailability: Influencing the dissolution rate and, consequently, the in-vivo performance of

the final drug product.

2.2. Experimental Protocol for Powder Characterization

The following is a multi-faceted approach to thoroughly characterize the physical state of a fine

chemical powder like 3-(4-Aminophenoxy)propanamide.

2.2.1. Visual Inspection

Objective: To provide a qualitative description of the powder.

Procedure:

Place a small, representative sample of the powder on a clean, white surface.

Observe the powder under good lighting.

Record observations regarding its color, texture (e.g., crystalline, amorphous, fine,

granular), and any tendency to clump.

2.2.2. Particle Size and Shape Analysis

Objective: To quantitatively determine the size distribution and morphology of the particles.

Methodology:

Laser Diffraction: Disperse the powder in a suitable non-reactive liquid medium and

analyze using a laser diffraction instrument. This will provide a volume-based particle size

distribution.
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Microscopy (Scanning Electron Microscopy - SEM): Mount a small sample of the powder

on a stub, coat with a conductive material (e.g., gold-palladium), and image using an SEM.

This will provide high-resolution images of the particle shape, surface texture, and degree

of agglomeration.

2.2.3. Density Determination

Objective: To measure the bulk and tapped densities, which are crucial for understanding

powder flow and compaction.

Procedure:

Bulk Density: Gently pour a known mass of the powder into a graduated cylinder and

record the volume. Calculate the bulk density (mass/volume).

Tapped Density: Place the graduated cylinder from the bulk density measurement onto a

tapping apparatus. Subject the cylinder to a set number of taps (e.g., 100, 500, 1250) until

the volume ceases to change. Record the final volume and calculate the tapped density.

Carr's Index and Hausner Ratio: Use the bulk and tapped densities to calculate these

indices, which provide an indication of the powder's flowability and compressibility.

2.3. Workflow for Physical State Characterization

🔒 FULL PROTOCOL TRUNCATED
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Caption: Workflow for the physical characterization of a powder.

Melting Point Determination
The melting point of a crystalline solid is a fundamental thermodynamic property that is

invaluable for identification and purity assessment. A sharp melting range is indicative of a pure

compound, whereas a broad and depressed melting range often suggests the presence of

impurities.

3.1. Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid

phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow

temperature range.

3.2. Experimental Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard melting point apparatus, a widely accepted and

accessible method.

3.2.1. Materials and Equipment

3-(4-Aminophenoxy)propanamide sample (finely powdered)

Capillary tubes (one end sealed)

Melting point apparatus

Spatula

Mortar and pestle (if sample is not a fine powder)

3.2.2. Step-by-Step Procedure

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder

using a mortar and pestle. This ensures uniform packing and heat transfer.

Capillary Tube Loading:
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Invert an open-ended capillary tube and press the open end into the powdered sample.

A small amount of the powder will be forced into the tube.

Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to

fall to the bottom.

Repeat until the packed powder is approximately 2-3 mm high.

Apparatus Setup:

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

Ensure the apparatus is set to a starting temperature well below the expected melting

point (if a preliminary rough determination is performed).

Melting Point Measurement:

Begin heating the sample. For an unknown compound, a rapid heating rate (10-20 °C/min)

can be used to get an approximate melting range.

For an accurate determination, repeat the measurement with a fresh sample, heating

rapidly to about 20 °C below the approximate melting point.

Then, decrease the heating rate to 1-2 °C per minute.

Record the temperature at which the first droplet of liquid appears (T1).

Continue heating slowly and record the temperature at which the entire sample has melted

(T2).

The melting point is reported as the range T1 - T2.

Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility

and report the average melting range.

3.3. Self-Validating System and Causality
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Purity Indication: A sharp melting range (typically ≤ 2 °C) is a strong indicator of high purity. A

broad range suggests the presence of impurities, which disrupt the crystal lattice and lower

the energy required to transition to a liquid state.

Heating Rate: A slow heating rate near the melting point is crucial. If heated too quickly, the

thermometer reading will lag behind the actual temperature of the sample, leading to an

erroneously high and broad melting range.

Sample Packing: Proper packing of the sample is essential for efficient and uniform heat

transfer from the heating block to the sample.

3.4. Workflow for Melting Point Determination
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Caption: Step-by-step workflow for melting point determination.

Conclusion
This technical guide has provided a comprehensive framework for the physicochemical

characterization of 3-(4-Aminophenoxy)propanamide. While a definitive melting point is not

currently cited in the public domain, the detailed protocols herein equip researchers and drug

development professionals with the necessary tools to determine this critical property with a

high degree of scientific integrity. Adherence to these methodologies will ensure the generation
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of reliable and reproducible data, which is fundamental to advancing pharmaceutical research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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